BenchChemオンラインストアへようこそ!

Yadanzioside A

Hepatocellular carcinoma JAK-STAT pathway In vivo efficacy

Yadanzioside A is a glycosylated quassinoid with a glucose moiety that differentiates it from more toxic aglycones like brusatol, offering distinct pharmacokinetic properties for SAR studies. Ideal for hepatocellular carcinoma, pancreatic cancer, and tuberculosis (InhA) research. Validate your experimental outcomes with this well-characterized reference compound. NOT for human use.

Molecular Formula C32H44O16
Molecular Weight 684.7 g/mol
CAS No. 95258-15-4
Cat. No. B1682344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYadanzioside A
CAS95258-15-4
SynonymsYadanzioside A
Molecular FormulaC32H44O16
Molecular Weight684.7 g/mol
Structural Identifiers
SMILESCC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
InChIInChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32+/m0/s1
InChIKeyQDQJWSSPAMZRIA-AIWMZPBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Yadanzioside A (CAS 95258-15-4): Baseline Profile of a Quassinoid Glycoside from Brucea javanica


Yadanzioside A (C32H44O16, MW 684.68 g/mol) is a quassinoid glycoside isolated from seeds of Brucea javanica (Simaroubaceae), first structurally characterized in 1985 [1]. It exhibits antileukemic activity [1] and has demonstrated in vitro antipancreatic cancer effects [2]. Unlike the more potent but also more systemically toxic aglycone quassinoids such as brusatol, Yadanzioside A features a glucose moiety that may modulate its pharmacokinetic properties [1].

Yadanzioside A: Why In-Class Quassinoid Substitution Compromises Research Reproducibility


Quassinoids from Brucea javanica exhibit starkly divergent potency and target engagement profiles despite sharing a common biosynthetic origin. The 2011 study of seven quassinoids on pancreatic adenocarcinoma cell lines found brusatol to be the most potent (IC50 0.10–0.36 µM), but the study did not establish Yadanzioside A's specific IC50, highlighting that potency cannot be assumed across congeners [1]. Furthermore, glycosylated quassinoids like Yadanzioside A possess fundamentally different physicochemical properties (LogP ~0) compared to their aglycone counterparts, potentially altering cellular uptake, tissue distribution, and metabolic stability [2]. Therefore, substituting Yadanzioside A with brusatol, bruceantin, or other analogs without verification risks invalidating experimental outcomes.

Yadanzioside A: Quantitative Comparator-Based Differentiation Evidence


Hepatocellular Carcinoma: In Vitro and In Vivo Efficacy of Yadanzioside A

In a 2024 preclinical study, Yadanzioside A (Y-A) demonstrated dose-dependent inhibition of hepatocellular carcinoma (HCC) cell proliferation, migration, and invasion at concentrations ≥0.1 µM in vitro. In an orthotopic mouse model, Y-A significantly inhibited tumor growth and reduced liver damage compared to vehicle control [1]. While the study did not include a direct head-to-head comparison with other quassinoids, it establishes Yadanzioside A's standalone efficacy in HCC models, providing a baseline for procurement when HCC-specific investigation is the goal.

Hepatocellular carcinoma JAK-STAT pathway In vivo efficacy

Pancreatic Adenocarcinoma: Potency Inferiority to Brusatol Defines Selection Context

In a head-to-head evaluation of seven quassinoids against pancreatic adenocarcinoma cell lines (PANC-1 and SW1990), brusatol exhibited the most potent activity with IC50 values of 0.36 µM and 0.10 µM, respectively [1]. The study included Yadanzioside A among the tested compounds, but its specific IC50 values were not reported, implying lower potency than brusatol. This class-level inference suggests that Yadanzioside A is not the optimal choice for maximal cytotoxicity in pancreatic cancer models.

Pancreatic cancer Cytotoxicity Quassinoid comparison

Breast Cancer (MCF7): Low Cytotoxicity Distinguishes Yadanzioside A from More Potent Analogs

Yadanzioside A exhibited minimal cytotoxicity against human breast adenocarcinoma MCF7 cells, with an IC50 >50 µM after 72 hours of incubation . While direct comparative data for other quassinoids in the same assay system are not available from this source, this high IC50 value suggests that Yadanzioside A is considerably less potent than many other anticancer natural products, potentially due to its glycosylated structure limiting cellular uptake.

Breast cancer Cytotoxicity MCF7

Antitubercular Potential: In Silico InhA Inhibition Suggests a Unique Application Niche

An in silico molecular docking study identified yadanziosides from Brucea javanica as potential inhibitors of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a validated antitubercular target [1]. While bruceoside F demonstrated the lowest MolDock score (-190.76 kcal/mol) among 27 compounds, yadanziosides as a class showed favorable binding compared to the native ligand 4PI (-120.61 kcal/mol) and the clinical drug isoniazid (-54.44 kcal/mol) [1]. Yadanzioside A's specific docking score was not reported, but its inclusion in the yadanzioside class supports its candidacy for antitubercular screening.

Tuberculosis InhA inhibition In silico

Yadanzioside A: Recommended Research and Industrial Application Scenarios


Hepatocellular Carcinoma Research Requiring Validated In Vivo Efficacy

Based on the 2024 preclinical study demonstrating in vivo tumor growth inhibition in an orthotopic mouse model [1], Yadanzioside A is suitable for hepatocellular carcinoma research. This includes studies investigating the JAK-STAT pathway, apoptosis induction, and the development of glycosylated quassinoid-based therapies.

Antitubercular Drug Discovery: InhA Inhibition Screening

Given the in silico evidence that yadanziosides inhibit the InhA enzyme [2], Yadanzioside A can be used as a lead compound for in vitro validation against Mycobacterium tuberculosis. Its glycosylated structure may offer advantages in solubility and bioavailability compared to aglycone quassinoids.

Quassinoid Structure-Activity Relationship (SAR) Studies

Yadanzioside A serves as a key glycosylated quassinoid reference compound for SAR investigations. Its lower cytotoxicity against MCF7 cells (IC50 >50 µM) compared to more potent aglycones like brusatol highlights the impact of glycosylation on activity , making it valuable for understanding how structural modifications influence potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yadanzioside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.